

# comparative docking studies of (+)-beta-pinene with target enzymes

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## Compound of Interest

Compound Name: (+)-beta-Pinene

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## A Comparative Guide to the Molecular Docking of (+)-β-Pinene with Key Enzymatic Targets

This guide provides a comparative analysis of the in silico molecular docking of (+)-β-pinene with various therapeutically relevant enzymes. The data presented is compiled from several computational studies, offering insights into the potential binding affinities and inhibitory capabilities of (+)-β-pinene compared to other natural terpenes and established drugs. This information is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

## Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from various molecular docking studies. Binding energy is a measure of the affinity between a ligand and a protein; a more negative value typically indicates a stronger interaction. The inhibition constant (K<sub>i</sub>) is another measure of binding affinity, where a lower value indicates a more potent inhibitor.

## Anti-Inflammatory Enzyme Targets

A study investigated the interaction of several monoterpenes with key enzymes in the arachidonic acid pathway, which is central to inflammation.<sup>[1]</sup>

Table 1: Docking Scores Against Cyclooxygenase-1 (COX-1)

Compound	Binding Energy (kcal/mol)
Arachidonic Acid (AA)	-7.53
(+)- $\beta$ -Pinene	-6.31
$\alpha$ -Pinene	-6.18
Menthol	-6.56
Camphor	-6.32
Limonene	-6.08
Linalool	-5.74

Table 2: Docking Scores Against Phospholipase A2 (PLA2)

Compound	Binding Energy (kcal/mol)	Inhibition Constant (Ki) ( $\mu$ M)
Arachidonic Acid (AA)	-6.23	-
(+)- $\beta$ -Pinene	-5.28	134.07
$\alpha$ -Pinene	-5.48	91.13
Menthol	-6.57	15.22
Camphor	-5.87	45.49
Limonene	-6.58	14.99
Linalool	-5.99	34.61

In these studies, while (+)- $\beta$ -pinene showed favorable binding to COX-1, it exhibited the weakest affinity for PLA2 among the tested terpenes.<sup>[1]</sup> However, it was noted that  $\beta$ -pinene was the only terpene to interact with multiple key catalytic residues of PLA2 (PHE5, CYS44, and HIS47), suggesting a potentially significant mode of inhibition despite the higher Ki value.<sup>[1]</sup>

## Neuroprotective Enzyme Targets

The potential of (+)- $\beta$ -pinene to interact with enzymes implicated in Alzheimer's disease has also been explored.

Table 3: Comparative Docking with Acetylcholinesterase (AChE)

Compound	Binding Efficiency (kcal/mol)	Note
(+)- $\beta$ -Pinene	Better than Galantamine	A molecular docking study showed that $\beta$ -pinene can interact with human AChE with better ligand efficiency compared to the known drug galantamine.[2]
Galantamine	-	Standard drug for comparison. [2]

Another study reported that  $\beta$ -pinene inhibited AChE by 48.5% at a concentration of 1 mM.[3]

## Antiviral Enzyme Target: SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs.

Table 4: Docking Scores Against SARS-CoV-2 Mpro (PDB: 5BPV)

Compound	Binding Affinity (S score) (kcal/mol)
(+)- $\beta$ -Pinene	-5.2819
Catechin	-6.4421

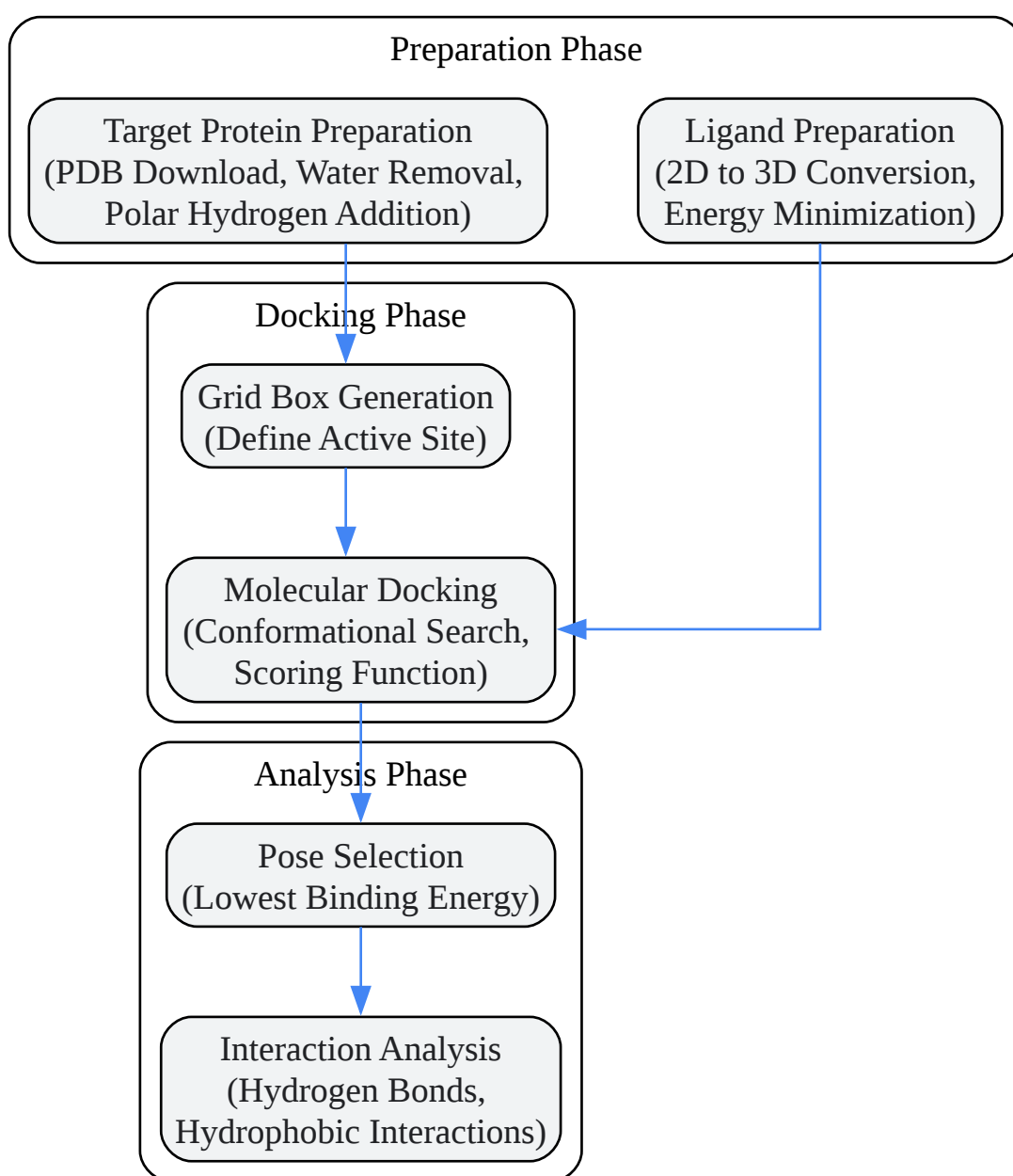
In this study, (+)- $\beta$ -pinene demonstrated a favorable binding affinity to the main protease of SARS-CoV-2.[4] The interactions were reported to involve hydrogen bonds and van der Waals forces with key residues in the active site.[4]

## Experimental Protocols

The methodologies for the cited molecular docking studies are detailed below to provide a comprehensive understanding of the experimental setup.

### General Molecular Docking Workflow

A typical in silico molecular docking experiment follows a standardized workflow to predict the interaction between a ligand (e.g., (+)- $\beta$ -pinene) and a target protein.



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Caption: A generalized workflow for molecular docking studies.

## Protocol for Anti-Inflammatory Target Docking

- Software: AutoDock 4.2 was used for the blind rigid-body molecular docking.[1]
- Ligand Preparation: The 3D structures of the terpenes, including (+)- $\beta$ -pinene, were generated and their geometry optimized using Avogadro software.[1]
- Target Protein Preparation: The crystal structures of COX-1, COX-2, 5-LOX, and PLA2 were obtained from the Protein Data Bank.[1]
- Docking Algorithm: The Lamarckian Genetic Algorithm was employed with 100 runs for each ligand-enzyme pair.[1] The optimal poses were selected based on energy criteria.[1]

## Protocol for Neuroprotective Target Docking (AChE)

- Software: AutoDock Vina was utilized to evaluate the binding interactions.[2]
- Target Proteins: The active sites of human PP2A, SOD1, Catalase-3, and AChE were targeted.[2]
- Ligands: The potential binding interactions of both  $\beta$ -pinene and galantamine were assessed.[2]
- ADMET Analysis: The drug-likeness and toxicity properties of the ligands were predicted using the SwissADME and Protox-II web servers.[2]

## Protocol for Antiviral Target Docking (SARS-CoV-2 Mpro)

- Software: MOE 2022 was used for the detailed molecular docking analysis.[4]
- Target Protein: The 5BPV protein receptor of SARS-CoV-2 was the designated target.[4]

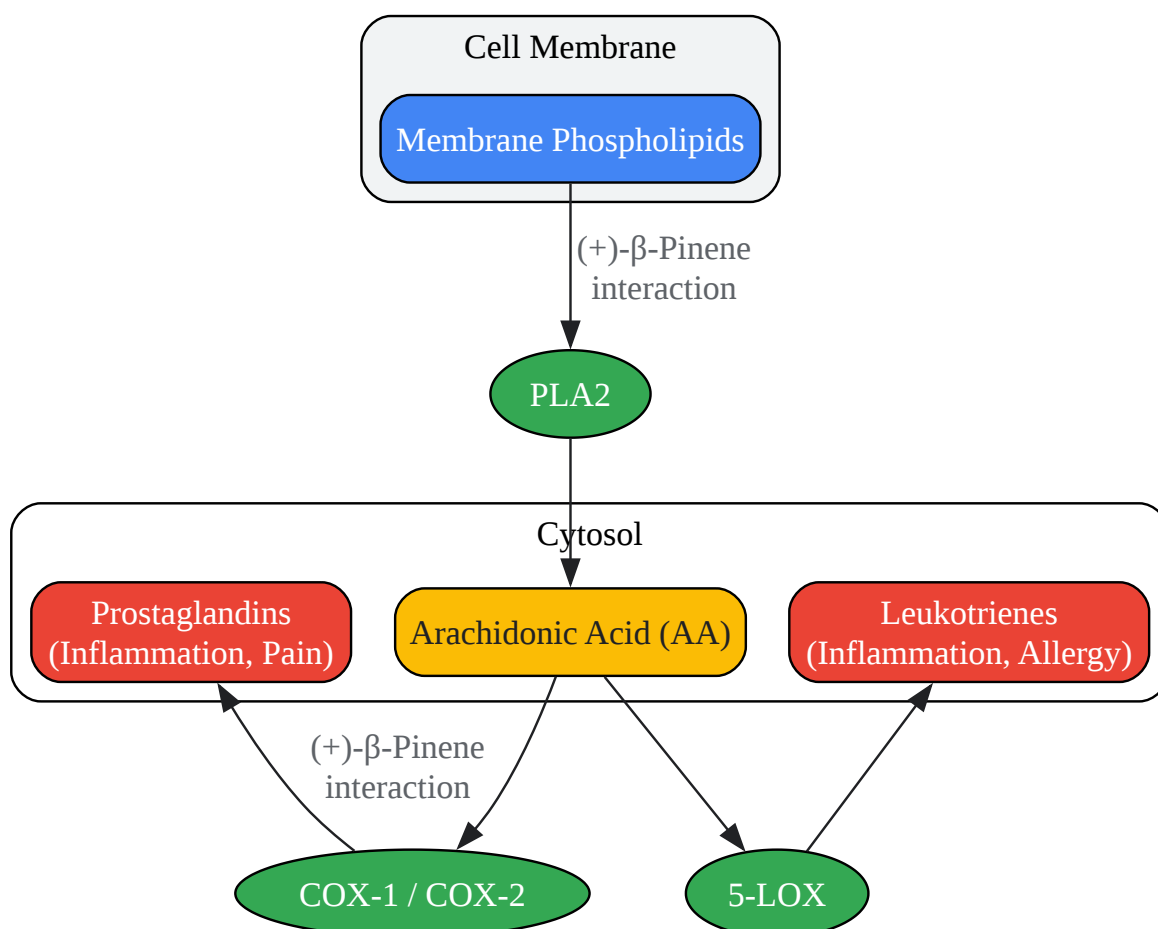
- Analysis: The study analyzed the binding affinity (S score) and the root mean square deviation (RMSD) to suggest stable binding interactions.[4] Protein-ligand interaction analysis was performed to identify hydrogen bonds and van der Waals interactions.[4]

## Signaling Pathway Visualization

Understanding the biological context of the target enzymes is crucial for interpreting the significance of the docking results.

### Arachidonic Acid Cascade in Inflammation

The enzymes COX-1, COX-2, 5-LOX, and PLA2 are integral components of the arachidonic acid cascade, which produces pro-inflammatory mediators. (+)- $\beta$ -Pinene's interaction with these enzymes suggests its potential to modulate this pathway.



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Caption: The arachidonic acid inflammatory pathway.

This guide consolidates in silico evidence for the interaction of (+)- $\beta$ -pinene with several key enzymes. While these computational studies provide a strong foundation for its potential therapeutic applications, it is crucial to note that these findings require further validation through in vitro and in vivo experimental studies to confirm the biological activity and elucidate the precise mechanisms of action.

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